2-(Aminooxy)-3-methylbutane-1-thiol
Description
2-(Aminooxy)-3-methylbutane-1-thiol is a bifunctional organic compound characterized by an aminooxy (-ONH₂) group at the C2 position and a thiol (-SH) group at the C1 position of a 3-methylbutane backbone. Its molecular formula is C₅H₁₁NOS, with a molecular weight of 133.21 g/mol. The compound’s dual functionality enables diverse reactivity: the aminooxy group participates in oxime ligation with carbonyl groups (e.g., ketones, aldehydes) , while the thiol group facilitates disulfide bond formation or metal coordination. Potential applications include bioconjugation in drug delivery, radiopharmaceuticals, and materials science, though its stability requires careful handling due to the sensitivity of aminooxy groups to carbonyl-containing solvents (e.g., acetone) .
Properties
Molecular Formula |
C5H13NOS |
|---|---|
Molecular Weight |
135.23 g/mol |
IUPAC Name |
O-(3-methyl-1-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-4(2)5(3-8)7-6/h4-5,8H,3,6H2,1-2H3 |
InChI Key |
XQSVXWMPFXJLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CS)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-3-methylbutane-1-thiol typically involves the reaction of an aminooxy compound with a suitable precursor. One common method is the oximation reaction, where an aminooxy moiety reacts with a carbonyl group (aldehyde or ketone) to form an oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water.
Industrial Production Methods
Industrial production methods for 2-(Aminooxy)-3-methylbutane-1-thiol may involve large-scale oximation reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as aniline or phenylenediamine derivatives can accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-3-methylbutane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxime ether linkage can be reduced to form the corresponding amine.
Substitution: The aminooxy group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the aminooxy group under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted aminooxy compounds.
Scientific Research Applications
2-(Aminooxy)-3-methylbutane-1-thiol has several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Utilized in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Applied in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-3-methylbutane-1-thiol involves its ability to form stable oxime linkages with carbonyl groups. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, forming a stable oxime bond . This property makes it useful in various bioconjugation and labeling applications.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Aminooxy-Containing Compounds
- (Aminooxy)acetic Acid (C₂H₅NO₂): A simpler aminooxy derivative used in peptide oxime ligation. Unlike 2-(Aminooxy)-3-methylbutane-1-thiol, it lacks a thiol group and branched alkyl chain, limiting its conjugation versatility. The aminooxy group’s reactivity is comparable, but the absence of a thiol necessitates additional steps for multi-site conjugation .
- 2-(Aminooxy)ethanol (C₂H₇NO₂): Contains an aminooxy group and a hydroxyl (-OH) group. The linear structure of 2-(Aminooxy)ethanol also contrasts with the steric effects imposed by the 3-methylbutane backbone in the target compound .
Thiol-Containing Compounds
- DL-2-Amino-4-mercaptobutanoic Acid (C₄H₉NO₂S): Features both amino (-NH₂) and thiol groups but lacks an aminooxy moiety. The carboxylic acid group enables peptide bonding, but the amino group’s reactivity differs significantly from aminooxy groups, limiting oxime-based applications. The shorter carbon chain may reduce steric hindrance compared to the target compound .
- Its hydroxyl group provides polarity, enhancing solubility in aqueous media, but it cannot participate in oxime ligation. The methyl branch mimics steric effects in the target compound but lacks multi-functional utility .
Branched-Chain Amino Compounds
- 2-Aminoisovaleric Acid (C₅H₁₁NO₂): A branched amino acid with a carboxylic acid group. The methyl branch increases hydrophobicity, similar to the target compound, but the absence of reactive thiol/aminooxy groups limits conjugation applications.
- 2-Amino-2-methylbutyric Acid (C₅H₁₁NO₂): A non-proteinogenic amino acid with a quaternary carbon. Like 2-(Aminooxy)-3-methylbutane-1-thiol, it exhibits steric hindrance, but its carboxylic acid group dominates reactivity, favoring zwitterionic behavior in solution rather than covalent conjugation .
Key Research Findings and Functional Comparisons
| Compound Name | Functional Groups | Molecular Formula | Key Properties | Applications |
|---|---|---|---|---|
| 2-(Aminooxy)-3-methylbutane-1-thiol | Aminooxy, Thiol, Branched alkyl | C₅H₁₁NOS | Dual reactivity (oxime ligation, disulfide bonds), moderate steric hindrance | Bioconjugation, drug delivery |
| (Aminooxy)acetic Acid | Aminooxy, Carboxylic acid | C₂H₅NO₂ | High oxime ligation efficiency, hydrophilic | Peptide modification |
| DL-2-Amino-4-mercaptobutanoic Acid | Amino, Thiol, Carboxylic acid | C₄H₉NO₂S | Zwitterionic, redox-sensitive | Antioxidant studies |
| 2-Aminoisovaleric Acid | Amino, Carboxylic acid, Branched alkyl | C₅H₁₁NO₂ | Hydrophobic, metabolically stable | Nutritional supplements |
- Reactivity: The target compound’s thiol group enables rapid disulfide formation (e.g., with gold nanoparticles), while aminooxy groups allow stable oxime bonds (e.g., with ketone-tagged antibodies) .
- Stability: Aminooxy groups degrade in the presence of aldehydes/ketones, requiring storage in inert solvents. Thiols are prone to oxidation, necessitating reducing agents (e.g., TCEP) .
- Steric Effects: The 3-methylbutane backbone reduces reaction rates in sterically crowded environments compared to linear analogs like (Aminooxy)acetic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
